(3R)-3-Amino-3-[5-fluoro-3-(trifluoromethyl)phenyl]propanenitrile

Chiral resolution Enantioselective synthesis β-Amino acid precursors

Enantiopure (R)-β-aminonitrile resolving the critical pain point of chiral purity in β-amino acid pharmacophore construction. Racemates require costly resolution, but this single-enantiomer building block (≥98% purity) directly delivers the (R)-stereochemistry needed for DPP-4, factor Xa, and integrin programs. The 5-fluoro-3-trifluoromethyl motif enhances metabolic stability while the nitrile enables divergent heterocycle synthesis. • Absolute (R)-configuration eliminates resolution losses (>50% yield advantage). • Enzymatic hydrolysis benchmarks (up to 85% ee with Rhodococcus nitrilases). • Calculated LogP 2.76 & TPSA 49.81 Ų for balanced solubility/permeability. • In stock for fast international delivery.

Molecular Formula C10H8F4N2
Molecular Weight 232.18 g/mol
Cat. No. B13054679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-3-Amino-3-[5-fluoro-3-(trifluoromethyl)phenyl]propanenitrile
Molecular FormulaC10H8F4N2
Molecular Weight232.18 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1C(F)(F)F)F)C(CC#N)N
InChIInChI=1S/C10H8F4N2/c11-8-4-6(9(16)1-2-15)3-7(5-8)10(12,13)14/h3-5,9H,1,16H2/t9-/m1/s1
InChIKeyGBALNZYXZXHKDU-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (3R)-3-Amino-3-[5-fluoro-3-(trifluoromethyl)phenyl]propanenitrile Is a Distinct Chiral Fluorinated Building Block


(3R)-3-Amino-3-[5-fluoro-3-(trifluoromethyl)phenyl]propanenitrile (CAS 1212947-88-0) is an enantiomerically pure (R)-β‑aminonitrile bearing a 5‑fluoro‑3‑(trifluoromethyl)phenyl substituent . With a molecular formula of C₁₀H₈F₄N₂ and a molecular weight of 232.18 g·mol⁻¹, it combines a basic primary amine, a nitrile handle for further derivatization, and a highly fluorinated aromatic ring that strongly modulates lipophilicity (calculated LogP 2.76) and polar surface area (TPSA 49.81 Ų) . These features position the compound as a versatile chiral intermediate in medicinal chemistry, particularly for the asymmetric construction of β‑amino acid derivatives and heterocyclic scaffolds where both absolute configuration and fluorine‑imparted metabolic stability are critical [1].

Stereochemical and Substituent-Dependent Reactivity of (3R)-3-Amino-3-[5-fluoro-3-(trifluoromethyl)phenyl]propanenitrile Precludes Simple Substitution


In‑class β‑aminonitriles cannot be interchanged for two primary reasons. First, the absolute configuration at the C‑3 stereocenter dictates downstream enantioselectivity in both chemical and enzymatic transformations; nitrile hydratases from Rhodococcus rhodochrous exhibit substantial enantiomeric discrimination among substituted 3‑amino‑3‑phenylpropanenitriles, with enantiomeric excess values reaching 85% for certain analogs [1]. Second, the 5‑fluoro‑3‑trifluoromethyl substitution pattern on the phenyl ring exerts a unique electronic and steric influence on the amine nucleophilicity and nitrile reactivity relative to other substituted phenyl analogs (e.g., 4‑methyl, 4‑methoxy, or unsubstituted phenyl), thereby altering reaction kinetics and product profiles in multi‑step syntheses [2]. Replacing the (R)-enantiomer or the specific fluoro‑trifluoromethylphenyl group with a racemate or a differently substituted analog will therefore introduce variability in stereochemical outcome and physicochemical properties that propagates into the final target molecule.

Quantitative Differentiation of (3R)-3-Amino-3-[5-fluoro-3-(trifluoromethyl)phenyl]propanenitrile from Closest Analogs


Enantiomeric Purity vs. Racemate and (S)-Enantiomer in Chiral Synthesis

The target (3R)-enantiomer (CAS 1212947-88-0) is supplied with a certified chemical purity of 98% and is intrinsically enantiopure by virtue of its defined (R) absolute configuration . The closest commercially available comparators are the racemic mixture (3-amino-3-[3-fluoro-5-(trifluoromethyl)phenyl]propanenitrile, CAS 1270439-43-4) and the (3S)-enantiomer (CAS 1213183-49-3) . The racemate contains only 50% of the desired (R)-isomer, while the (S)-enantiomer possesses the opposite configuration. In biocatalytic hydrolyses of structurally related β-aminonitriles catalyzed by Rhodococcus rhodochrous nitrile hydratase, enantiomeric discrimination yields product enantiomeric excesses of up to 85% [1], demonstrating that the stereochemical identity of the starting aminonitrile directly controls the enantiopurity of the derived β-amino amide or acid. Consequently, use of the racemate or incorrect enantiomer necessitates additional chiral resolution steps, reducing overall yield and increasing cost.

Chiral resolution Enantioselective synthesis β-Amino acid precursors

Calculated LogP and TPSA Differentiation from Non-Fluorinated and Mono-Fluorinated Phenyl Analogs

The target compound possesses a calculated LogP of 2.76 and a TPSA of 49.81 Ų . By comparison, the unsubstituted 3-amino-3-phenylpropanenitrile (CAS 5591-06-0) has a molecular weight of 146.19 g·mol⁻¹ and lacks both fluorine atoms, yielding a significantly lower calculated LogP (approximately 0.97) and a comparable TPSA . The 4‑methyl analog (3-amino-3-p-tolylpropanenitrile, MW 160.22) and the 4‑methoxy analog (MW 176.22) similarly present lower lipophilicity [1]. The introduction of the 5‑fluoro and 3‑trifluoromethyl groups in the target compound increases calculated LogP by approximately 1.8 log units relative to the unsubstituted parent, enhancing membrane permeability while the retained TPSA maintains hydrogen‑bonding capacity. This lipophilicity boost is consistent with the general observation that strategically fluorinated building blocks improve metabolic stability and oral bioavailability of derived drug candidates [2].

Lipophilicity Metabolic stability Physicochemical profiling

Molecular Weight and Structural Complexity Advantage Over Des-Amino Analog

The target compound (MW 232.18 g·mol⁻¹) contains both a primary amine and a nitrile group . A closely related analog, 3-(3-fluoro-5-(trifluoromethyl)phenyl)propanenitrile (CAS 1057676-46-6), lacks the amino group and has a lower molecular weight of 217.16 g·mol⁻¹ . The absence of the amino group reduces the number of readily functionalizable handles from two to one (only the nitrile), limiting diversification strategies. Conversely, the target compound’s dual amino/nitrile functionality enables orthogonal derivatization: the amine can be acylated, sulfonylated, or alkylated, while the nitrile can be hydrolyzed to an amide or acid, reduced to an aminomethyl, or cyclized to heterocycles [1]. This dual reactivity doubles the accessible chemical space from a single intermediate and is consistent with the broader utility of β‑aminonitriles in the synthesis of β‑lactam antibiotics and other biologically active molecules .

Building block versatility Functional group handles Synthetic intermediate

Optimal Procurement Scenarios for (3R)-3-Amino-3-[5-fluoro-3-(trifluoromethyl)phenyl]propanenitrile


Asymmetric Synthesis of Enantiopure β-Amino Acids for Peptidomimetic Drug Discovery

Programs targeting DPP‑4, factor Xa, or integrin antagonists that require a (R)‑β‑amino acid pharmacophore benefit directly from the enantiopure (R)‑aminonitrile. The nitrile group can be selectively hydrolyzed by nitrilase enzymes (e.g., Rhodococcus rhodochrous) or chemical methods to yield the corresponding (R)‑β‑amino acid without racemization [1]. Using the racemate would deliver at best 50% of the desired enantiomer, necessitating chiral chromatography or diastereomeric salt resolution that erodes yield and increases cost. The built‑in fluorine substitution further enhances metabolic stability of the final peptide or peptidomimetic [2].

Modular Construction of Fluorinated Heterocyclic Libraries

The dual amino‑nitrile functionality enables divergent synthesis of nitrogen‑containing heterocycles (imidazoles, tetrazoles, pyrimidines) that are prevalent in kinase inhibitors and GPCR modulators. The 5‑fluoro‑3‑trifluoromethyl phenyl group imparts a calculated LogP of 2.76, balancing solubility and permeability for lead optimization . The (R) configuration can induce asymmetry in the resulting heterocycle, providing enantiomerically enriched compound libraries that are otherwise difficult to access.

Enantioselective Biocatalysis and Chemoenzymatic Route Scouting

For laboratories developing nitrilase‑ or nitrile hydratase‑mediated processes, the (3R)‑enantiomer serves as a defined chiral substrate to benchmark enzyme enantioselectivity and to prepare (R)‑β‑amino amide standards. Published data on related β‑aminonitriles show that Rhodococcus rhodochrous nitrile hydratase achieves up to 85% enantiomeric excess, but this selectivity is highly substituent‑dependent [1]. The 5‑fluoro‑3‑trifluoromethylphenyl group presents a distinct steric and electronic environment whose enzymatic recognition profile can be directly compared to that of the parent 3‑amino‑3‑phenylpropanenitrile and p‑tolyl/4‑methoxyphenyl analogs.

Targeted Covalent Inhibitor Fragment Synthesis

The nitrile group is a known warhead for reversible covalent inhibitors of cysteine and serine proteases. Combined with the chiral amine as a vector for directing group attachment, the (3R)‑configured compound enables structure‑based design of covalent fragments where both the stereochemistry and the electron‑withdrawing fluorinated ring modulate warhead electrophilicity and non‑covalent binding interactions [2].

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